Cas no 1197193-44-4 (4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid)

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid
- 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid
- 6124AJ
- TRA0074456
- SY006941
- BC4461210
- AX8173893
-
- MDL: MFCD13191621
- インチ: 1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
- InChIKey: RQOFHWOTPWWXGY-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- 精确分子量: 254.08200
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 280
- トポロジー分子極性表面積: 43.8
じっけんとくせい
- PSA: 43.78000
- LogP: 1.79290
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid Security Information
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB526380-5 g |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid; . |
1197193-44-4 | 5g |
€616.50 | 2023-04-17 | ||
eNovation Chemicals LLC | D493196-10g |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |
1197193-44-4 | 97% | 10g |
$1550 | 2023-09-03 | |
eNovation Chemicals LLC | D781102-5g |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |
1197193-44-4 | 97% | 5g |
$385 | 2024-07-20 | |
TRC | C602185-100mg |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |
1197193-44-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D493196-5g |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |
1197193-44-4 | 97% | 5g |
$795 | 2024-05-24 | |
eNovation Chemicals LLC | D781102-1g |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |
1197193-44-4 | 97% | 1g |
$135 | 2024-07-20 | |
Aaron | AR000Q8R-1g |
Benzoic acid, 4-chloro-2-(4-methyl-1-piperazinyl)- |
1197193-44-4 | 97% | 1g |
$168.00 | 2025-02-10 | |
abcr | AB526380-250mg |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid; . |
1197193-44-4 | 250mg |
€150.30 | 2025-02-21 | ||
A2B Chem LLC | AA32911-5g |
4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid |
1197193-44-4 | 97% | 5g |
$695.00 | 2024-04-20 | |
Aaron | AR000Q8R-10g |
Benzoic acid, 4-chloro-2-(4-methyl-1-piperazinyl)- |
1197193-44-4 | 97% | 10g |
$798.00 | 2025-02-10 |
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acidに関する追加情報
Professional Introduction to 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid (CAS No. 1197193-44-4)
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1197193-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a chlorine substituent at the fourth position and a piperazine moiety at the second position. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The< strong>piperazine group, a six-membered heterocyclic amine, is well-known for its pharmacological activity and is frequently incorporated into drug molecules due to its ability to enhance binding affinity and selectivity. In particular, the N-substituted piperazine derivatives have been extensively studied for their potential applications in treating various neurological and cardiovascular disorders. The presence of a 4-methyl-1-piperazinyl substituent in 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid suggests that this compound may exhibit unique interactions with biological targets, making it an intriguing subject for further investigation.
Benzoic acid derivatives, including 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid, have been explored for their diverse biological activities. The chlorine atom at the fourth position of the benzoic ring introduces electrophilicity, which can be exploited in various chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. These transformations are often employed in synthetic chemistry to modify or functionalize the molecule further, enabling the development of more complex derivatives with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The combination of a benzoic acid backbone with a piperazine ring provides a scaffold that can be modified to improve pharmacokinetic profiles, such as solubility and metabolic stability. Studies have shown that benzoic acid derivatives can interact with enzymes and receptors involved in pain modulation, inflammation, and neurotransmission. Given these properties, 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid may serve as a valuable intermediate in the synthesis of potential therapeutic agents targeting these pathways.
The< strong>pharmacological potential of 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid has been investigated in several preclinical studies. Researchers have examined its interactions with various biological targets, including enzymes and receptors that play roles in modulating pain perception and neuroinflammation. For instance, piperazine derivatives have been shown to modulate the activity of serotonin receptors, which are implicated in mood disorders and pain management. The chlorobenzonic moiety may further enhance binding affinity by participating in hydrophobic interactions or hydrogen bonding with specific residues on the target protein.
In addition to its potential as an intermediate in drug synthesis, 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid has been explored for its role in chemical biology research. The compound's unique structure allows it to be used as a tool compound to study enzyme mechanisms and substrate recognition. By incorporating this molecule into biochemical assays, researchers can gain insights into how different enzymes process benzoic acid derivatives and how modifications to the scaffold influence enzyme activity.
The synthesis of 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The choice of synthetic method depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the identity of intermediates and products.
The< strong>biological evaluation of 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential applications in treating conditions such as arthritis or inflammatory bowel disease. Furthermore, preliminary animal models have shown that derivatives of this compound may exhibit analgesic properties by modulating pain signaling pathways.
The< strong>structural optimization of benzoic acid derivatives remains an active area of research aimed at improving their therapeutic efficacy while minimizing side effects. Computational methods such as molecular docking and quantum mechanical calculations are increasingly used to predict how modifications to the molecular structure will affect binding affinity and selectivity. These computational approaches complement experimental efforts by providing rapid screening of potential candidates before they are synthesized and tested biologically.
The< strong>future prospects for 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid are promising given its versatile structural framework and potential biological activities. Further research is needed to fully elucidate its pharmacological profile and explore new synthetic strategies that could enhance its utility as a drug intermediate or lead compound. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 4-chloro-2-(4-methyl-1-piperazinyl)benzoic acid(CAS No. 1197193-44-4) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of a benzoic acid backbone with a piperazine moiety offers opportunities for developing novel therapeutic agents targeting various diseases. As our understanding of structure-function relationships continues to evolve, this compound will undoubtedly play an important role in advancing drug discovery efforts across multiple disciplines.
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